![molecular formula C13H16N2O4 B2848760 2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351588-79-8](/img/structure/B2848760.png)
2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
- Significance : Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound could be explored for potential therapeutic applications in conditions related to oxidative stress, such as neurodegenerative diseases and aging .
- Significance : Investigating its antibacterial efficacy could lead to the development of novel antimicrobial agents. Researchers may explore its potential as an alternative to existing antibiotics .
- Significance : Metal chelators have applications in treating metal toxicity, cancer therapy, and as contrast agents in medical imaging. This compound’s metal-binding ability warrants further investigation .
- Significance : Researchers can explore its potential as a scaffold for designing new drugs. The compound’s structure may be modified to target specific biological pathways or receptors .
- Significance : Investigating the feasibility of incorporating this compound into industrial processes could lead to innovative applications in materials science and manufacturing .
Antioxidant Activity
Antibacterial Properties
Metal Chelation
Drug Discovery
Industrial Applications
Biological Molecules and Proteins
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been associated with a wide range of biological activities, including antioxidant, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Benzamides have been associated with antioxidant activity, suggesting they may interact with pathways related to oxidative stress .
Result of Action
Benzamides have been associated with antioxidant and antibacterial activities .
properties
IUPAC Name |
2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-5-3-4-9(12(10)19-2)13(17)15-8-6-11(16)14-7-8/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRESFBIXYYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
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